molecular formula C11H21NO4 B169322 2-{[(Tert-butoxy)carbonyl]amino}hexanoic acid CAS No. 125342-48-5

2-{[(Tert-butoxy)carbonyl]amino}hexanoic acid

Cat. No. B169322
M. Wt: 231.29 g/mol
InChI Key: ZIOCIQJXEKFHJO-UHFFFAOYSA-N
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Description

2-{[(Tert-butoxy)carbonyl]amino}hexanoic acid, also known as N-(tert-butoxycarbonyl)norleucine, is a compound with the molecular weight of 231.29 . It is a powder at room temperature . The IUPAC name for this compound is 2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid .


Molecular Structure Analysis

The InChI code for 2-{[(Tert-butoxy)carbonyl]amino}hexanoic acid is 1S/C11H21NO4/c1-5-6-7-8(9(13)14)12-10(15)16-11(2,3)4/h8H,5-7H2,1-4H3,(H,12,15)(H,13,14) . The Canonical SMILES for this compound is CCCCC(C(=O)O)NC(=O)OC©©C .


Physical And Chemical Properties Analysis

The physical form of 2-{[(Tert-butoxy)carbonyl]amino}hexanoic acid is a powder . It has a molecular weight of 231.29 g/mol . The compound has a melting point of 74-75 degrees Celsius . The compound has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Amino Acid Derivatives : The compound has been used in the synthesis of non-proteinogenic amino acids and their derivatives, such as (S)-(−)-6-{[(tert-butoxycarbonyl)amino]oxy}-2-{[(9H-fluoren-9-ylmethoxy)-carbonyl]amino}hexanoic acid, which are valuable in research and pharmaceutical applications (Adamczyk & Reddy, 2001).

  • Asymmetric Synthesis : It is used in the asymmetric synthesis of unsaturated β-amino acid derivatives, indicating its potential in creating enantiomerically pure compounds (Davies, Fenwick, & Ichihara, 1997).

  • Fluorescent Amino Acid Derivative : This compound has been utilized in the synthesis of highly fluorescent amino acid derivatives for sensitive analytical applications, such as peptide conformation analysis (Szymańska, Wegner, & Łankiewicz, 2003).

  • Pharmaceutical Ingredient Preparation : It's instrumental in preparing chiral pharmaceutical ingredients, demonstrating its relevance in drug development (Imamoto et al., 2012).

  • Copolymerization and Chiroptical Properties : The compound is used in the copolymerization of amino acid-based acetylenes and to study the chiroptical properties of the resulting copolymers (Gao, Sanda, & Masuda, 2003).

  • Stereocontrolled Synthesis : It plays a role in the stereocontrolled synthesis of dipeptide isosteres, important in peptide research (Nadin, Lopez, Neduvelil, & Thomas, 2001).

  • Enzyme Engineering for ACE Inhibitors : Its derivatives are used in engineered enzymes for the simultaneous synthesis of components in angiotensin-converting enzyme inhibitors (Lo, Lin, Hsu, & Hsu, 2009).

  • Synthesis of Unnatural Amino Acids : The compound is involved in synthesizing unnatural amino acids, enhancing the diversity of molecules for research and drug design (Bakonyi et al., 2013).

  • Metal-Free Synthesis of Key Structural Motifs : It is used in metal-free synthesis methods for creating bioactive natural products and synthetic drugs (Xie et al., 2019).

  • Catalytic Synthesis of Fluorinated Alpha-Amino Acids : This compound has been used in palladium-catalyzed synthesis, indicating its role in creating fluorinated amino acids, essential in medicinal chemistry (Amii, Kishikawa, Kageyama, & Uneyama, 2000).

Safety And Hazards

The safety information for 2-{[(Tert-butoxy)carbonyl]amino}hexanoic acid indicates that it has the GHS07 pictogram . The signal word for this compound is "Warning" . The hazard statements include H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-5-6-7-8(9(13)14)12-10(15)16-11(2,3)4/h8H,5-7H2,1-4H3,(H,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIOCIQJXEKFHJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-Methylpropan-2-yl)oxycarbonylamino]hexanoic acid

CAS RN

6404-28-0, 125342-48-5
Record name NSC334315
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334315
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-{[(tert-butoxy)carbonyl]amino}hexanoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
M Adamczyk, DD Johnson, RE Reddy - Tetrahedron, 1999 - Elsevier
An efficient chiral synthesis of (S,S)-(−)-3g, a key intermediate for the preparation of collagen cross-links pyridinoline (Pyd, 1) and deoxypyridinoline (Dpd, 2) was achieved from (4S)-5-(…
Number of citations: 60 www.sciencedirect.com
M Adamczyk, DD Johnson, RE Reddy - Tetrahedron: Asymmetry, 2000 - Elsevier
A one-pot reaction of (2S,5R)-(−)-tert-butyl-[(2-tert-butoxycarbonyl)amino]-5-hydroxy-6-aminohexanoate 2b or (S)-(−)-tert-butyl-[(2-tert-butoxycarbonyl)amino]-6-aminohexanoate 2c with …
Number of citations: 25 www.sciencedirect.com
M Adamczyk, DD Johnson, RE Reddy - Bioconjugate Chemistry, 2000 - ACS Publications
(+)-Deoxypyridinoline (Dpd, 2) is a cross-link of bone collagen, which is released and excreted in urine during process of bone resorption. It has been shown that this bone collagen …
Number of citations: 13 pubs.acs.org
R Percudani, M Malatesta, E Zangelmi, A Peracchi… - 2023 - researchsquare.com
The increasing availability of experimental and computational protein structures entices their use for function prediction. We developed a structure-based automated procedure to …
Number of citations: 2 www.researchsquare.com

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